molecular formula C25H17BrClNO B2973818 (E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one CAS No. 392321-61-8

(E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

Cat. No. B2973818
CAS RN: 392321-61-8
M. Wt: 462.77
InChI Key: APRWEYOWVZCVHN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, also known as BRACO-19, is a synthetic compound that belongs to the family of quinoline derivatives. It has been studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Microwave Assisted Synthesis and Antimicrobial Activity: This compound shows promise in antimicrobial applications. Microwave-assisted synthesis of similar compounds exhibited significant antibacterial and antifungal activities against various organisms including Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).

Structural and Spectroscopic Analysis

  • Characterization via Spectroscopy and Crystallography: The compound and its derivatives have been synthesized and characterized using various methods like FTIR, NMR, and X-ray diffraction. Density functional theory calculations have been carried out to explore their electronic structure, chemical reactivity, and optical properties, contributing to the understanding of their potential applications in various fields (Sarveswari et al., 2015).

Optoelectronic and Charge Transport Properties

  • Exploration of Nonlinear Optical Properties: This compound's derivatives exhibit significant nonlinear optical (NLO) activities and thermal stability, making them suitable for use in semiconductor devices. Experimental and theoretical studies have revealed their potential in optoelectronics and as electron transport materials (Shkir et al., 2019).

Antiproliferative Effects in Cancer Research

  • Antiproliferative Activities Against Cancer Cells: Some derivatives of this compound have shown significant antiproliferative activities against non-small cell lung cancers and breast cancers. They exhibit potential as lead compounds for further development in cancer treatment (Tseng et al., 2013).

Anti-Tuberculosis Potential

  • Antitubercular Agents: Certain derivatives of this compound have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, showing significant activity and highlighting their potential as antitubercular agents (Paul et al., 2012).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClNO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRWEYOWVZCVHN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.